6-phenethyl-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Overview
Description
This compound is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of related compounds involves the conversion of hydroxyl acetylen-thiophene carboxylic esters to thiophenyl-α-bromomethylketones and condensation with 2,4-diamino-6-hydroxypyrimidine . This affords the 6-substituted pyrrolopyrimidine compounds .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using NMR spectroscopy . For example, 1H NMR (CDCl3, 300 MHz) and 13C NMR (CDCl3, 100 MHz) can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The chemical reactions of similar compounds involve the reaction of amidine or guanidine derivatives with a variety of 1,3-dielectrophilic three-carbon units such as α,β-unsaturated carbonyl compounds .Physical And Chemical Properties Analysis
Thiophene, a core component of the compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Organic Electronics and Photovoltaics
Research has shown that compounds with structural similarities, particularly those involving thiophene units and pyrrolopyrimidine dione frameworks, have significant applications in organic electronics and photovoltaics. For instance, a study by Gupta et al. (2017) developed a non-fullerene electron acceptor for organic solar cells, highlighting the material's high optical absorption, good solubility, thermal stability, and promising optoelectronic properties, leading to an efficiency of 5.42% (Gupta et al., 2017). Similarly, Hu et al. (2015) synthesized a novel n-type conjugated polyelectrolyte for electron transport layers in inverted polymer solar cells, demonstrating its potential to enhance power conversion efficiency due to its high conductivity and electron mobility (Hu et al., 2015).
Catalysis and Green Chemistry
Verma and Jain (2012) presented an environmentally friendly catalysis method using thiourea dioxide in water for synthesizing dihydropyrido[2,3-d]pyrimidine-2,4-diones derivatives. This method offers advantages such as a recyclable catalyst, easier work-up, and milder conditions, emphasizing the role of such compounds in promoting green chemistry (Verma & Jain, 2012).
Nanotechnology and Materials Science
In the field of materials science, Aly et al. (2018) explored the synthesis of pyrimidinone derivatives, including Schiff base ligands and their metal complexes, to investigate their anticancer activity and potential as antimicrobial agents. This research demonstrates the versatility of pyrrolopyrimidine derivatives in creating compounds with significant biological and chemical properties (Aly et al., 2018).
Mechanism of Action
Safety and Hazards
While specific safety and hazard information for this compound is not available, similar compounds containing a thiophene nucleus are used in commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate, and Benocyclidine .
Future Directions
properties
IUPAC Name |
6-(2-phenylethyl)-4-thiophen-2-yl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-17-15-13(11-21(17)9-8-12-5-2-1-3-6-12)19-18(23)20-16(15)14-7-4-10-24-14/h1-7,10,16H,8-9,11H2,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDQJVVYNFNYRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(NC(=O)N2)C3=CC=CS3)C(=O)N1CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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